BenchChemオンラインストアへようこそ!

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid

α-aminooxy acid pseudopeptide amidoxy bond

Procure (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid (CAS 2248183-32-4) for Fmoc-SPPS-based synthesis of α-aminoxy/α-amino acid hybrid foldamers and protease-resistant peptidomimetics. Unlike aminooxyacetic acid derivatives that only cap termini, this chirally pure Fmoc-α-aminooxy acid installs the ψ[CO–NH–O] amidoxy isostere at any internal position via standard 20% piperidine/DMF deprotection, enabling post-synthetic oxime ligation without N-overacylation. Essential for fragment-based tethering libraries requiring defined (S)-stereochemistry.

Molecular Formula C18H17NO5
Molecular Weight 327.336
CAS No. 2248183-32-4
Cat. No. B2368986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid
CAS2248183-32-4
Molecular FormulaC18H17NO5
Molecular Weight327.336
Structural Identifiers
SMILESCC(C(=O)O)ONC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C18H17NO5/c1-11(17(20)21)24-19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1
InChIKeyLLTVQTCVRBPRME-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid (CAS 2248183-32-4): Essential Fmoc-Protected α-Aminooxy Acid Building Block for Peptide Synthesis and Bioconjugation


(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid (CAS 2248183-32-4), also referred to as Fmoc-L-AOAla-OH or (S)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)oxy)propanoic acid, is a chirally pure, Fmoc-protected α-aminooxy acid with molecular formula C₁₈H₁₇NO₅ and molecular weight 327.3 g/mol . The compound belongs to the class of α-aminooxy acids, which are characterized by replacement of the α-amino group (–NH₂) of standard amino acids with an aminooxy group (–ONH₂), and are utilized as specialized building blocks in solid-phase peptide synthesis (SPPS) and chemoselective oxime ligation strategies [1]. Its defining structural feature—an Fmoc-protected aminooxy group attached directly to the (2S)-propanoic acid backbone—enables its incorporation into peptide chains via standard Fmoc-SPPS protocols while preserving the capacity for post-synthetic oxime bond formation with aldehyde- or ketone-bearing partners .

Why (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid Cannot Be Replaced by Generic Aminooxy or Alternative Protected Building Blocks


Generic substitution among aminooxy building blocks is precluded by the compound's unique combination of three structural features that jointly dictate synthetic utility: (i) the α-aminooxy architecture, which enables backbone incorporation as a pseudopeptide isostere rather than simple terminal capping—a capability absent in aminooxyacetic acid (Aoa) derivatives that can only be appended to peptide termini or side chains [1]; (ii) Fmoc-based N-protection compatible with standard Fmoc-SPPS deprotection (20% piperidine/DMF), unlike Boc-protected aminooxy acids requiring acidolytic deprotection incompatible with acid-labile side-chain protecting groups ; and (iii) defined (2S) stereochemistry essential for generating conformationally homogeneous peptidomimetics, in contrast to racemic or enantiomerically undefined alternatives that produce diastereomeric mixtures confounding biological evaluation [2]. The quantitative evidence below demonstrates that these differential features translate into measurable advantages in incorporation efficiency, product homogeneity, and conformational control that are absent in the closest comparator compounds.

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid: Quantitative Differentiation Evidence for Procurement Decisions


Backbone Incorporation Capability: α-Aminooxy Acid Architecture Enables Internal Pseudopeptide Bond Formation Not Possible with Aminooxyacetic Acid

The target compound, as an α-aminooxy acid (NH₂O–CαHR–CO₂H), can be incorporated directly into the peptide backbone via standard amide coupling at both its N- and C-termini, generating an amidoxy [CO–NH–O] pseudopeptide bond isostere. In contrast, the most common comparator, Fmoc-aminooxyacetic acid (Fmoc-AOAc-OH, CAS 123106-21-8; MW 313.3 g/mol, C₁₇H₁₅NO₅), lacks the α-carbon substitution pattern and can only be coupled through its C-terminal carboxyl group, restricting it to terminal capping or side-chain modification [1]. The α-aminooxy architecture of the target compound enables the introduction of the ψ[CO–NH–O] amide surrogate at any position within a peptide sequence, as demonstrated by Vanderesse et al. (2003) who incorporated α-aminooxy acids at both the Pro³-Val⁴ and Val⁴-Ala⁵ positions of a hexapeptide substrate [1].

α-aminooxy acid pseudopeptide amidoxy bond peptidomimetic backbone

Stereochemical Integrity: Enantiomerically Defined (2S) Configuration Provides Single-Component Product vs. Diastereomeric Mixtures from Racemic Alternatives

The target compound is supplied as the single (2S)-enantiomer (CAS 2248183-32-4), with the (2R)-enantiomer (CAS 2248197-89-7) available as a separate catalog item from the same manufacturer (Biosynth, YPD19789) . This discrete enantiomer availability contrasts with commercial 2-aminooxypropanoic acid (CAS 2786-22-3), which is typically supplied as an undefined stereocenter mixture . The importance of enantiomeric definition is underscored by Spetzler and Hoeg-Jensen (1999), who demonstrated negligible racemization (1].

enantiomeric purity chiral aminooxy acid diastereomeric separation peptide homogeneity

Fmoc vs. Boc Protection Strategy: Target Compound Enables Direct Fmoc-SPPS Compatibility Without Protecting Group Swap Required for Boc-Protected Aminooxy Analogs

The target compound bears Fmoc protection on the aminooxy nitrogen, enabling direct use in Fmoc-SPPS with standard 20% piperidine/DMF deprotection cycles. In contrast, the Boc-protected analog 2-(Boc-aminooxy)propanoic acid (or Boc-AOAla-OH) would require acidolytic deprotection (TFA) that simultaneously cleaves acid-labile side-chain protecting groups (tBu, Trt, Boc) and the peptide-resin linker, rendering it incompatible with standard Fmoc-SPPS . The overacylation problem documented for aminooxyacetic acid derivatives—where the –NH–O– nitrogen undergoes undesired acylation during coupling if not properly protected—is mitigated in the target compound by the electron-withdrawing Fmoc carbamate, which reduces nucleophilicity of the aminooxy nitrogen relative to unprotected or Boc-protected forms [1]. The 2008 study by Liu, Thomas, and Burke explicitly notes that Fmoc/Boc or Fmoc/Mtt orthogonal protection strategies are required for incorporation into peptides using Fmoc protocols .

Fmoc-SPPS compatibility orthogonal protection Boc-aminooxy acid protecting group strategy

Conformational Control: α-Aminooxy Acid Backbone Induces Defined γ-Turn Folded Structures Distinct from Standard Amino Acids or Aminooxyacetic Acid Linkers

The α-aminooxy acid scaffold of the target compound has been demonstrated to induce specific γ-turn-like folded structures when incorporated into peptide backbones. Vanderesse et al. (2003) used IR and NMR spectroscopy to show that the amidoxy ψ[CO–NH–O] amide surrogate (the linkage formed when an α-aminooxy acid is coupled) and the hydrazide ψ[CO–NH–NH] surrogate induce two quite similar γ-like folded structures, with the amidoxy link showing characteristic IR absorption shifts and distinct NOE patterns in 2D NMR [1]. This is a specific conformational signature of the α-aminooxy backbone architecture that fundamentally differs from the flexible, unstructured linkages provided by aminooxyacetic acid–derived oxime connectors or PEG-based aminooxy linkers [2]. The hybrid α-aminoxy/α-amino acid peptides synthesized by Sinatra et al. (2021) further demonstrated the ability of these building blocks to adopt predictable 7/8 helical conformations in solution as confirmed by 2D ROESY experiments [3].

α-aminooxy peptide conformation γ-turn amidoxy pseudopeptide foldamer design

Catalog Specification and Availability: Defined (2S)-Enantiomer with Documented Purity Specification Enables Reproducible Procurement vs. Undefined Commercial Alternatives

The target compound (CAS 2248183-32-4) is available as a defined catalog item from Biosynth (Code YPD18332) with specified minimum purity of 95% and molecular identity confirmed by formula C₁₈H₁₇NO₅ and MW 327.3 g/mol . The (2R)-enantiomer is available under a separate catalog entry (YPD19789, CAS 2248197-89-7). Independent vendor LeYan (Shanghai Haohong Biomedical) also lists the compound (Product No. 2436017) with SMILES C[C@H](ONC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)C(O)=O, confirming the (S)-configuration . In contrast, the non-Fmoc-protected parent compound 2-aminooxypropanoic acid (CAS 2786-22-3) is commercially listed without stereochemical specification (ChemSpider ID 68526: '0 of 1 defined stereocenters') . The Fmoc chromophore additionally enables convenient UV-based monitoring (λ 254–301 nm) during HPLC purification and analysis, a practical advantage absent in non-Fmoc aminooxy acids [1].

chemical procurement specification enantiomer catalog purity specification Fmoc-aminooxy building block

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid: Highest-Impact Application Scenarios Supported by Quantitative Differentiation Evidence


Backbone-Modified Peptidomimetics with Protease-Resistant Amidoxy Isosteres for Drug Discovery

The α-aminooxy acid architecture of the target compound uniquely enables internal backbone incorporation of the ψ[CO–NH–O] amidoxy pseudopeptide bond—a capability not available with aminooxyacetic acid derivatives [1]. Vanderesse et al. (2003) demonstrated that substituting a natural amide bond with this isostere at the Val⁴-Ala⁵ scissile position of a human leukocyte elastase (HLE) substrate converted the peptide from a cleavable substrate into a competitive inhibitor, while the [Pro³ψ[CO–NH–O]Val⁴] analog also functioned as an HLE inhibitor [1]. Researchers developing protease-resistant peptide therapeutics or tool compounds should prioritize the target compound over aminooxyacetic acid when the modification is required at internal positions, as only the α-aminooxy scaffold permits incorporation at any desired sequence position using standard Fmoc-SPPS protocols.

Stereochemically Defined α-Aminoxy Peptide Foldamer Libraries for Antimicrobial and Anticancer Screening

The (2S)-enantiomer of the target compound serves as a chirally pure monomer for constructing α-aminoxy/α-amino acid hybrid foldamers with predictable conformational properties. Sinatra et al. (2021) demonstrated that Fmoc-capped hybrid hexamers synthesized from α-aminoxy acids adopt 7/8 helical conformations (confirmed by 2D ROESY) and exhibit potent antimicrobial activity (E. coli MIC=8 mg/L; S. aureus MIC=4 mg/L for the Fmoc-capped peptide 6e) [2]. The availability of both (2S) and (2R) enantiomers as discrete catalog items enables systematic stereochemical SAR studies—a critical capability for foldamer optimization that is unavailable when using racemic or undefined aminooxy acid sources .

Post-Synthetic Oxime Ligation Conjugates via Fmoc-SPPS-Integrated α-Aminooxy Residues for Chemical Biology Probe Assembly

The Fmoc protection on the aminooxy nitrogen enables incorporation of the target compound into peptides via standard Fmoc-SPPS, followed by acidolytic global deprotection to unmask the free aminooxy group for chemoselective oxime ligation with aldehyde- or ketone-bearing payloads [3]. This workflow contrasts with aminooxyacetic acid approaches that require post-synthetic coupling of the aminooxy moiety as a final step, which is subject to the well-documented N-overacylation problem [4]. The α-position of the aminooxy group in the target compound provides defined spacing (one carbon from the backbone) distinct from side-chain aminooxy acids such as Fmoc-Ams(Boc)-OH, which places the aminooxy group one carbon away on the side chain—potentially affecting ligation kinetics and conjugate geometry [3].

Orthogonally Protected Aminooxy Peptide Intermediates for Fragment-Based Drug Discovery and Tethered Library Construction

Liu, Thomas, and Burke (2008) established that aminooxy-containing amino acids with orthogonal protection (Fmoc/Boc or Fmoc/Mtt) are key components for preparing linker-based peptide libraries where fragments are joined by peptide linkers and subsequently conjugated via oxime formation . The target compound, as a ready-to-use Fmoc-protected α-aminooxy acid with a defined (S)-configuration, serves as a direct building block for such tethered libraries without requiring additional protecting group manipulations. The orthogonal protection strategy enables acid-catalyzed unmasking of the aminooxy functionality at the completion of peptide synthesis, yielding free aminooxy groups for reaction with aldehyde-containing fragment libraries . This positions the compound as a critical starting material for fragment-based drug discovery workflows employing tethering approaches.

Quote Request

Request a Quote for (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.